molecular formula C20H16FN5O2S2 B11233690 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B11233690
M. Wt: 441.5 g/mol
InChI Key: FSAUBYIHRCTDCQ-UHFFFAOYSA-N
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Description

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic rings, including thiazole, pyridazine, and oxazole. These rings are known for their significant biological activities and are often found in various pharmacologically active molecules .

Preparation Methods

The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE involves multiple steps, typically starting with the preparation of the thiazole and pyridazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole, pyridazine, and oxazole rings. Examples include:

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-containing anticancer drug.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: Another thiazole-containing anticancer drug.

Compared to these compounds, 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ACETAMIDE may exhibit unique properties due to the specific arrangement of its functional groups and heterocyclic rings .

Properties

Molecular Formula

C20H16FN5O2S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C20H16FN5O2S2/c1-11-9-16(26-28-11)23-17(27)10-29-18-8-7-15(24-25-18)19-12(2)22-20(30-19)13-3-5-14(21)6-4-13/h3-9H,10H2,1-2H3,(H,23,26,27)

InChI Key

FSAUBYIHRCTDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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